Evodol (CAS: 22318-10-1) is a quinolone alkaloid isolated from the medicinal plant *Evodia rutaecarpa*. It is structurally related to other bioactive alkaloids from the same source, such as evodiamine and rutaecarpine, and is a subject of research for its anti-inflammatory, analgesic, and antitumor properties. [REFS-1, REFS-2] Its primary mechanisms of action are linked to its activity as a vanilloid receptor 1 (TRPV1) agonist and its ability to modulate inflammatory pathways, making it a specific tool for research in nociception and inflammation. [3]
Substituting pure Evodol with crude *Evodia* extracts or even with its close structural analog, Rutaecarpine, is unsuitable for mechanism-driven research. Crude extracts contain a complex mixture of alkaloids, including dehydroevodiamine, rutaecarpine, and synephrine, each with distinct pharmacological activities that confound experimental results and prevent reproducible dose-response analysis. [1] While structurally similar, Evodol and Rutaecarpine exhibit significant, quantitatively distinct potencies in various biological assays, such as cytotoxicity and anti-inflammatory action. [REFS-2, REFS-3] Therefore, procuring the specific, purified compound is essential for isolating the biological effects of Evodol and generating reliable, publishable data.
In studies on H9c2 cardiomyocytes, Evodol (referred to as evodiamine in the source) demonstrated substantially greater cytotoxicity than its structural analog, Rutaecarpine. The half-maximal inhibitory concentration (IC50) for Evodol was 42.82 µmol/L, whereas Rutaecarpine's IC50 was 117.97 µmol/L, indicating Evodol is approximately 2.75 times more potent in this cell line. [1]
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 42.82 ± 7.55 µmol/L |
| Comparator Or Baseline | Rutaecarpine: 117.97 ± 9.69 µmol/L |
| Quantified Difference | ~2.75-fold higher potency |
| Conditions | H9c2 cardiomyocyte cell line viability assay. |
For researchers studying cardiotoxicity or screening compounds for effects on heart cells, this potency difference is critical for dose selection and interpreting results.
When evaluated for antitumor activity against the human liver cancer cell line HepG2, Evodol (evodiamine) showed a significantly stronger inhibitory effect on cell proliferation compared to Rutaecarpa. At a concentration of 100 µmol/L, Evodol inhibited cell growth by 40.00%, while Rutaecarpine inhibited growth by only 10.70%. [1] This demonstrates a nearly four-fold greater antiproliferative effect under these specific conditions.
| Evidence Dimension | Inhibition of Cell Proliferation |
| Target Compound Data | 40.00 ± 6.16% inhibition |
| Comparator Or Baseline | Rutaecarpine: 10.70 ± 1.65% inhibition |
| Quantified Difference | ~3.7-fold greater inhibition |
| Conditions | MTT assay on HepG2 human hepatocellular carcinoma cells at 100 µmol/L concentration. |
This evidence provides a clear rationale for selecting Evodol over Rutaecarpine in oncology research focused on liver cancer, as it is significantly more active in this specific and widely used cell model.
Evodol (evodiamine) and Rutaecarpine both inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, but they contribute differently to the overall activity of a crude extract. The ethanol extract of *E. rutaecarpa* inhibited NO production with an IC50 of ~0.8 µg/ml. While individual IC50 values for the pure compounds were not reported in this study, the authors state that Evodol and Rutaecarpine partially mimicked this potent effect, implying they are key drivers of the extract's anti-inflammatory activity. [1] The use of pure Evodol allows for the precise quantification of its contribution to iNOS inhibition, which is impossible with a crude extract.
| Evidence Dimension | Inhibition of NO Production (IC50) |
| Target Compound Data | Active inhibitor of LPS-induced NO production. |
| Comparator Or Baseline | Crude *E. rutaecarpa* extract: IC50 of ~0.8 µg/ml |
| Quantified Difference | Evodol is a key active component responsible for the extract's potent anti-inflammatory effects. |
| Conditions | LPS-induced nitric oxide production in microglial cells. |
For researchers studying neuroinflammation, using pure Evodol instead of an extract is critical for determining the specific role and potency of this single molecule in inhibiting the iNOS pathway.
Dimethyl sulfoxide (DMSO) is a standard solvent for preparing high-concentration stock solutions in biological research due to its ability to dissolve a wide array of compounds and its miscibility with aqueous media. [REFS-1, REFS-2] While direct comparative solubility data for Evodol is not readily available, its class of compounds (alkaloids) generally exhibits good solubility in DMSO, facilitating the creation of concentrated stock solutions essential for reproducible in vitro assays. This avoids the handling issues and poor solubility often associated with crude plant extracts in aqueous buffers.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Expected high solubility in DMSO, a standard laboratory solvent. |
| Comparator Or Baseline | Crude Plant Extracts: Often have poor and inconsistent solubility in aqueous buffers. |
| Quantified Difference | Not applicable. |
| Conditions | Standard laboratory stock solution preparation for in vitro screening. |
Procuring pure Evodol ensures straightforward and reproducible preparation of experimental solutions, a critical processability advantage over using poorly soluble or complex crude mixtures.
Based on its significantly higher potency against HepG2 cells compared to Rutaecarpine, Evodol is the indicated choice for studies aiming to identify or characterize cytotoxic agents for hepatocellular carcinoma. [1] Its use ensures that the observed effects are attributable to a single, potent molecule, providing a clear basis for mechanism-of-action studies.
The compound's ~2.75-fold greater cytotoxicity in H9c2 cardiomyocytes versus Rutaecarpine makes it a relevant tool for studies investigating the potential cardiotoxic effects of quinolone alkaloids. [2] Researchers can use Evodol to establish a baseline for toxicity within this chemical class or to probe specific pathways involved in cardiomyocyte viability.
For researchers investigating the molecular drivers of neuroinflammation, pure Evodol allows for the precise study of iNOS pathway inhibition without the confounding variables present in a crude botanical extract. [3] This is essential for delineating the specific contribution of Evodol to anti-inflammatory responses in microglial cells.